(R)-(+)-2-Acetoxysuccinic anhydride
Overview
Description
®-(+)-2-Acetoxysuccinic anhydride is a chiral compound that plays a significant role in organic synthesis. It is an anhydride derivative of succinic acid, featuring an acetoxy group at the second carbon position. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
®-(+)-2-Acetoxysuccinic anhydride, also known as ®-2,5-dioxotetrahydrofuran-3-yl acetate, is a type of carboxylic acid derivative . The primary targets of this compound are molecules that contain an -NH2 group, such as ammonia and primary amines . These targets play a crucial role in various biochemical reactions, serving as nucleophiles that can attack the carbonyl carbon of the anhydride .
Mode of Action
The interaction of ®-(+)-2-Acetoxysuccinic anhydride with its targets involves a nucleophilic acyl substitution reaction . The nucleophile (-NH2 group) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, resulting in the removal of the leaving group . The overall process involves the substitution of the nucleophile for the leaving group .
Biochemical Pathways
The action of ®-(+)-2-Acetoxysuccinic anhydride affects several biochemical pathways. It is involved in the formation of carboxylic acid derivatives, including amides, esters, and others . These derivatives are formed through nucleophilic acyl substitution reactions . The compound’s action can also lead to the hydrolysis of anhydrides, converting them back to their parent carboxylic acids .
Pharmacokinetics
The general reactivity of carboxylic acid derivatives like this compound is known to be influenced by the electronegativity of the leaving group . More electronegative leaving groups can withdraw electron density from the carbonyl, thereby increasing its electrophilicity and potentially influencing the compound’s bioavailability .
Result of Action
The molecular and cellular effects of ®-(+)-2-Acetoxysuccinic anhydride’s action are largely dependent on the specific biochemical context. In general, its action can lead to the formation of various carboxylic acid derivatives, which can have diverse roles in cellular processes . Additionally, its ability to undergo hydrolysis can influence the balance of carboxylic acids and their derivatives within the cell .
Action Environment
The action, efficacy, and stability of ®-(+)-2-Acetoxysuccinic anhydride can be influenced by various environmental factors. For instance, the presence of water can lead to the hydrolysis of the anhydride, which can be an unwanted side reaction . Therefore, steps are often taken to keep the system “dry” or water-free . Additionally, the compound’s reactivity can be influenced by the presence of other molecules that can act as nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Acetoxysuccinic anhydride typically involves the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of ®-(+)-2-Acetoxysuccinic anhydride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.
Chemical Reactions Analysis
Types of Reactions
®-(+)-2-Acetoxysuccinic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form succinic acid and acetic acid.
Reduction: Can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Performed under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Succinic Acid and Acetic Acid: Products of hydrolysis.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
®-(+)-2-Acetoxysuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Succinic Anhydride: Lacks the acetoxy group and is less reactive.
Acetic Anhydride: Does not contain the succinic acid moiety and has different reactivity.
Maleic Anhydride: Contains a double bond, making it more reactive in certain reactions.
Uniqueness
®-(+)-2-Acetoxysuccinic anhydride is unique due to its chiral nature and the presence of both succinic and acetoxy groups. This combination of features makes it a versatile reagent in organic synthesis, capable of participating in a variety of chemical reactions.
Biological Activity
(R)-(+)-2-Acetoxysuccinic anhydride is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features allow it to play a crucial role in various biological activities, particularly in the synthesis of optically active molecules and as a reactive intermediate in biochemical processes.
Chemical Structure and Properties
- Molecular Formula : C₆H₆O₅
- Molecular Weight : 158.11 g/mol
- Melting Point : 56°C to 58°C
- Solubility : Reacts in water, moisture-sensitive
The compound is characterized by a cyclic anhydride structure formed from two acetoxy groups, which contributes to its reactivity and utility in various applications, including asymmetric acylation reactions and as a protecting group in organic synthesis .
1. Chiral Building Block
This compound serves as a chiral building block in the synthesis of various optically active compounds. Its chirality is essential for introducing defined stereocenters into target molecules, which is critical for their biological activity and function.
2. Asymmetric Acylation Reactions
The compound acts as a chiral acylating agent, facilitating asymmetric acylation reactions. This process allows for the introduction of acetyl groups onto nucleophiles while preserving their chirality, which is vital for synthesizing enantiopure compounds necessary for pharmaceutical applications .
3. Reactivity with Biological Macromolecules
This compound interacts with biological macromolecules such as proteins and nucleic acids. Its electrophilic nature enables it to form covalent bonds with nucleophiles present in biological targets, potentially influencing biological systems or serving as a tool in drug design .
Case Study 1: Synthesis of Chiral Amino Alcohols
Recent research has demonstrated the utility of this compound in the synthesis of chiral vicinal amino alcohol derivatives. The study reported yields ranging from 47% to 98% with enantiomeric excess (ee) values between 50% and 98%, showcasing its effectiveness as a chiral reagent under Lewis acid catalysis .
Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Chiral Amino Alcohol Synthesis | 47-98 | 50-98 |
Case Study 2: Interaction with Acetic Acid Bacteria
In another study focusing on acetic acid bacteria, this compound was implicated in metabolic pathways involving succinyl-CoA. The compound's role in biochemical reactions highlights its potential influence on microbial metabolism and resistance mechanisms against acetic acid .
Research Findings
Research indicates that this compound can be utilized effectively in various synthetic pathways, particularly those requiring chirality. Studies have shown that it can act as both a protecting group and a reactive intermediate, enhancing its versatility in organic synthesis.
Summary of Key Findings:
- Acts as a chiral building block for optically active compounds.
- Functions as a chiral acylating agent in asymmetric reactions.
- Interacts with biological macromolecules, influencing drug design.
- Demonstrates significant utility in the synthesis of chiral amino alcohols with high yields and enantiomeric purity.
Properties
IUPAC Name |
[(3R)-2,5-dioxooxolan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431121 | |
Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79814-40-7 | |
Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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